methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate
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Overview
Description
This compound is a type of organic molecule that contains an acrylate group, a sulfonyl group, and an aniline group. The acrylate group consists of a carbon-carbon double bond, the sulfonyl group contains a sulfur atom double-bonded to two oxygen atoms, and the aniline group is a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline with a sulfonyl chloride to form the sulfonyl aniline, followed by reaction with methyl acrylate to introduce the acrylate group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acrylate, sulfonyl, and aniline functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acrylate, sulfonyl, and aniline groups. The acrylate group could undergo addition reactions at the carbon-carbon double bond, the sulfonyl group could participate in substitution reactions, and the aniline group could undergo reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Application in Hydrophobic Surface Coatings
One of the applications of compounds similar to methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate is in the synthesis of sulfonyl fluorinated macro emulsifiers for low surface energy emulsion polymerization. This process is particularly important in creating hydrophobic surface coatings. The use of amphiphilic sulfonyl macro emulsifiers, which can include fluorinated acrylate emulsions, offers significant benefits in terms of emulsification properties, such as high monomer conversion, small particle size, and excellent stability compared to conventional emulsifiers. This innovation is especially relevant for water repellent modification applications (Yin et al., 2017).
Synthesis of Indoles and Carbazoles
Another research application involves the synthesis of vinylogous 2-sulfonylindolines via the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones, leading to the formation of indoles and carbazoles. This reaction, which is compatible with various substituents, offers a convenient route to synthesize these compounds, which are important in various chemical and pharmaceutical applications. The process is further enhanced by transformations such as oxidation and cycloadditions, providing access to carbazoles with various substituents (Back et al., 2001).
Preparation of Multiblock Core Cross-Linked Star Copolymers
The reversible addition fragmentation chain transfer (RAFT) polymerization technique is used to prepare a range of well-defined homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and either N-hydroxyethyl acrylamide (HEAm) or 4-acryloylmorpholine (NAM) as a comonomer. This method includes the synthesis of multiblock core cross-linked star copolymers of AMPS and HEAm, demonstrating a significant advance in polymer chemistry with potential industrial applications (Bray et al., 2017).
Development of Antifog Coating
A study explored the synthesis of a dual-cure hydrophilic acrylate polymer as a prepolymer for antifog coating. This research highlights the use of acrylate-based compounds in the development of coatings with improved properties like hardness, adhesion, water resistance, impact resistance, and thermal stability. The study provides insights into optimizing coating properties for various applications (Yao et al., 2017).
Synthesis of Polymer Stabilizers
Research has also been conducted on the synthesis of novel thermal stabilizers for butadiene polymers, using compounds similar to this compound. This study provides valuable insights into the creation of effective stabilizers to protect polymers against thermal degradation, particularly under oxygen-deficient conditions. Such stabilizers play a crucial role in enhancing the longevity and durability of various polymeric materials (Yachigo et al., 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(19(21)24-3)13-20-16-7-5-4-6-8-16/h4-14,20H,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSCCITYTZKCF-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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